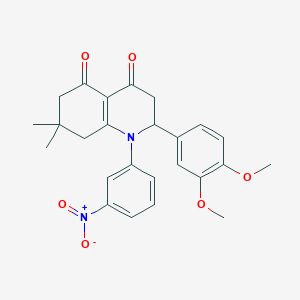![molecular formula C27H30N2 B11507627 1'-({4'H-Spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}methyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B11507627.png)
1'-({4'H-Spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}methyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-({4’H-Spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}methyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are characterized by having two rings that share a single atom, which in this case is a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-({4’H-Spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}methyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] can be achieved through a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is typically promoted by sodium hydroxide (NaOH) as the sole catalyst . The reaction conditions are mild, and the process is efficient, yielding the desired spirocyclic compound in excellent yields as single diastereomers .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1’-({4’H-Spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}methyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted spirocyclic derivatives .
Scientific Research Applications
1’-({4’H-Spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}methyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with unique mechanical and electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: It can be employed in the synthesis of advanced materials and chemicals with specific functionalities.
Mechanism of Action
The mechanism of action of 1’-({4’H-Spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}methyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrospiro[isoquinoline-4,1’-cyclopentane]-3-imines: These compounds share a similar spirocyclic structure but differ in their functional groups and overall reactivity.
Spiro[cyclopentane-1,3’-indoline] derivatives: These compounds also feature a spirocyclic structure and have been studied for their biological activities.
Uniqueness
1’-({4’H-Spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}methyl)-4’H-spiro[cyclopentane-1,3’-isoquinoline] is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H30N2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(Z)-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenemethyl]spiro[4H-isoquinoline-3,1'-cyclopentane] |
InChI |
InChI=1S/C27H30N2/c1-3-11-22-20(9-1)18-26(13-5-6-14-26)28-24(22)17-25-23-12-4-2-10-21(23)19-27(29-25)15-7-8-16-27/h1-4,9-12,17,28H,5-8,13-16,18-19H2/b24-17- |
InChI Key |
MFORPTCQGVHPKK-ULJHMMPZSA-N |
Isomeric SMILES |
C1CCC2(C1)CC3=CC=CC=C3/C(=C/C4=NC5(CCCC5)CC6=CC=CC=C64)/N2 |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=CC4=NC5(CCCC5)CC6=CC=CC=C64)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1H-benzimidazol-2-yl[1-(3-nitrobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile](/img/structure/B11507550.png)
![4-[(2-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B11507552.png)
![12,13-diethoxy-10,14b-dihydro-9H-isoquino[2,1-d][1,4]benzoxazepin-7(6H)-one](/img/structure/B11507564.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B11507573.png)

![N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B11507585.png)
![5-(2-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11507588.png)
![7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507597.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11507599.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-chloro-4,5-difluorophenyl)methanone](/img/structure/B11507603.png)

![4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl octanoate](/img/structure/B11507607.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11507621.png)

